![molecular formula C18H25ClN4O2 B12319522 7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride](/img/structure/B12319522.png)
7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxygranisetron is a derivative of granisetron, a selective serotonin 5-HT3 receptor antagonist commonly used as an antiemetic agent to treat nausea and vomiting induced by chemotherapy . The compound, with the chemical formula C18H19N3O, is formed as a metabolite of granisetron in the human body . It has been found to possess similar pharmacological activity to granisetron but with a longer half-life .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxygranisetron can be achieved through multiple synthetic routes. One common method involves the use of 1H-Indazole-3-carboxylic acid, 1-acetyl-, methyl ester as a starting material . The reaction involves the addition of sodium hydroxide and water, followed by heating the mixture at 60 to 70°C for several hours. The reaction mixture is then poured into concentrated hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production of 7-Hydroxygranisetron typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxygranisetron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
7-Hydroxygranisetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors . These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . By inhibiting these receptors, the compound reduces the activity of the vagus nerve, which is responsible for activating the vomiting center in the medulla .
Comparison with Similar Compounds
Granisetron: The parent compound, also a 5-HT3 receptor antagonist, but with a shorter half-life.
9’-Desmethylgranisetron: Another metabolite of granisetron, produced by the action of cytochrome P450 3A4.
Uniqueness: 7-Hydroxygranisetron is unique due to its longer half-life and similar pharmacological activity compared to granisetron . This makes it a promising candidate for extended-release formulations and long-term treatment options .
Properties
Molecular Formula |
C18H25ClN4O2 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H/t11?,12-,13+; |
InChI Key |
MBSNWMLKHVHIJB-XCJHQLQTSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


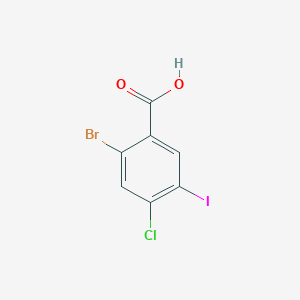
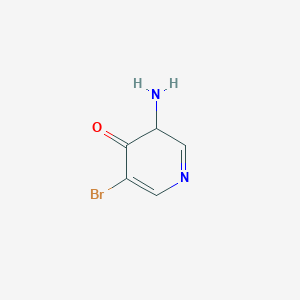
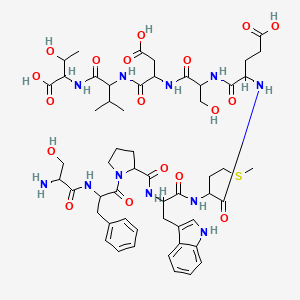
![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)
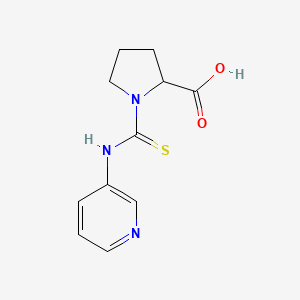
![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)


![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)
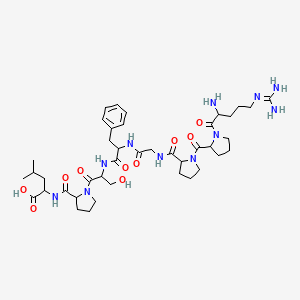
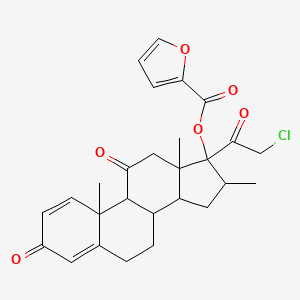
![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12319505.png)
![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B12319506.png)
